molecular formula C6H6OS2 B6250676 4-(methylsulfanyl)thiophene-3-carbaldehyde CAS No. 88511-85-7

4-(methylsulfanyl)thiophene-3-carbaldehyde

Cat. No.: B6250676
CAS No.: 88511-85-7
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound with the chemical formula C6H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methylsulfanyl group (-SCH3) at the 4-position and an aldehyde group (-CHO) at the 3-position of the thiophene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the thiophene ring. One common method is the reaction of 4-bromo-3-thiophenecarbaldehyde with methylthiolate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methylsulfanyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

4-(Methylsulfanyl)thiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:

The presence of both the methylsulfanyl and aldehyde groups in this compound makes it a unique and valuable compound for various applications in research and industry .

Properties

CAS No.

88511-85-7

Molecular Formula

C6H6OS2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.